3-(3-Bromo-5-nitrophenoxy)propan-1-amine
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Overview
Description
3-(3-Bromo-5-nitrophenoxy)propan-1-amine is an organic compound characterized by a bromine and nitro group attached to a phenoxy ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromo-5-nitrophenol and 3-chloropropan-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products like 3-(3-azido-5-nitrophenoxy)propan-1-amine.
Reduction: Products like 3-(3-bromo-5-aminophenoxy)propan-1-amine.
Oxidation: Products like 3-(3-bromo-5-nitrosophenoxy)propan-1-amine.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for metal complexes.
Biology
Biological Probes: Can be used to design probes for studying biological systems due to its functional groups.
Medicine
Drug Development: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 3-(3-bromo-5-nitrophenoxy)propan-1-amine would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors through its functional groups. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-5-nitrophenoxy)propan-1-amine: Similar structure but with the bromine and nitro groups in different positions.
3-(3-Bromo-4-nitrophenoxy)propan-1-amine: Another isomer with different positioning of the nitro group.
Uniqueness
3-(3-Bromo-5-nitrophenoxy)propan-1-amine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions in chemical and biological systems. This positioning can make it more suitable for certain applications compared to its isomers.
Properties
IUPAC Name |
3-(3-bromo-5-nitrophenoxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c10-7-4-8(12(13)14)6-9(5-7)15-3-1-2-11/h4-6H,1-3,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIWOLUDIJKIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCCN)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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